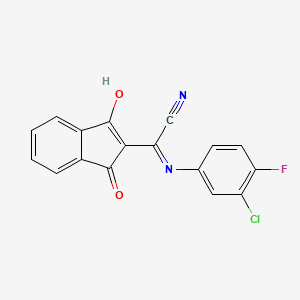
(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a hydrazinecarbimidothioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid typically involves the condensation of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and thioic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学研究应用
(Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.
相似化合物的比较
Similar Compounds
2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of (Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinecarbimidothioic acid.
Thiosemicarbazide: Another precursor used in the synthesis.
Naphthalene derivatives: Compounds with similar naphthalene ring structures.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a hydrazinecarbimidothioic acid moiety
属性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
(2-hydroxynaphthalen-1-yl)iminothiourea |
InChI |
InChI=1S/C11H9N3OS/c12-11(16)14-13-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H,(H2,12,16) |
InChI 键 |
ITXZGBILNSTYHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC(=S)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


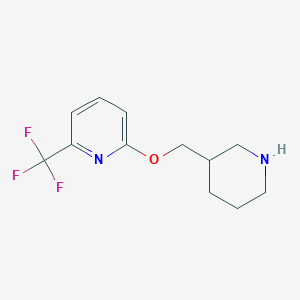

![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)

![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
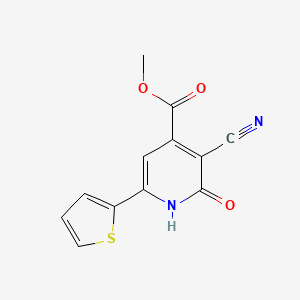
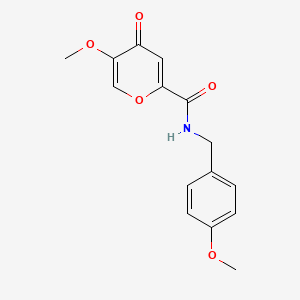
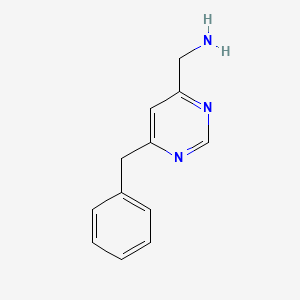
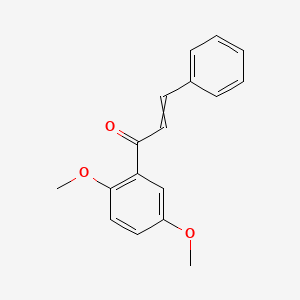
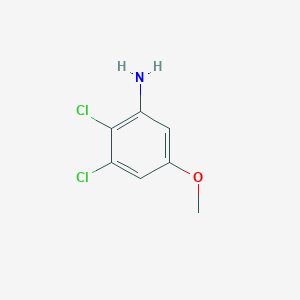
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)

